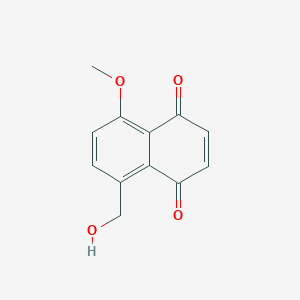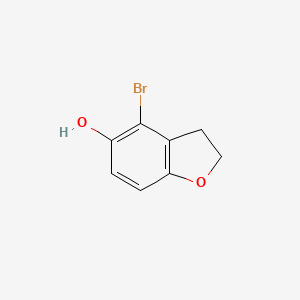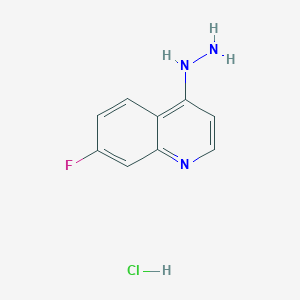
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a hydroxymethyl group at the 5-position and a methoxy group at the 8-position of the naphthalene ring, along with two ketone groups at the 1 and 4 positions. Naphthoquinones are known for their diverse biological activities and are often found in natural products with medicinal properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 8-methoxynaphthalene with a suitable acylating agent, followed by oxidation to introduce the quinone functionality. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction.
Reaction Conditions:
Friedel-Crafts Acylation: Typically carried out using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Hydroxymethylation: This step can be performed using formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and efficiency. The use of environmentally benign solvents and reagents is also a consideration in industrial settings.
化学反应分析
Types of Reactions
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The quinone moiety can be reduced to the corresponding hydroquinone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)-8-methoxynaphthalene-1,4-dione.
Reduction: Formation of 5-(Hydroxymethyl)-8-methoxy-1,4-dihydroxynaphthalene.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
科学研究应用
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound potentially useful in anticancer therapies. The hydroxymethyl and methoxy groups may also contribute to the compound’s overall reactivity and biological activity.
相似化合物的比较
Similar Compounds
5-Hydroxymethylfurfural: Another compound with a hydroxymethyl group, known for its applications in biomass conversion.
8-Methoxy-1,4-naphthoquinone: Similar structure but lacks the hydroxymethyl group.
5-Methyl-8-methoxynaphthalene-1,4-dione: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
5-(Hydroxymethyl)-8-methoxynaphthalene-1,4-dione is unique due to the presence of both hydroxymethyl and methoxy groups on the naphthoquinone scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
105531-31-5 |
|---|---|
分子式 |
C12H10O4 |
分子量 |
218.20 g/mol |
IUPAC 名称 |
5-(hydroxymethyl)-8-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-16-10-5-2-7(6-13)11-8(14)3-4-9(15)12(10)11/h2-5,13H,6H2,1H3 |
InChI 键 |
GFQVATBXHRRRBD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)



![5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11888025.png)
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-](/img/structure/B11888036.png)
![5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11888040.png)




![8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11888087.png)


